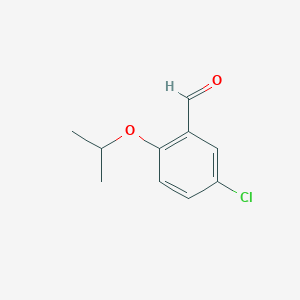

5-Chloro-2-isopropoxybenzaldehyde

Description

BenchChem offers high-quality 5-Chloro-2-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILJSXLMSJSWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409404 | |

| Record name | 5-chloro-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28396-34-1 | |

| Record name | 5-chloro-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde (CAS Number: 28396-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxybenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, outlines methods for its purification and characterization, and explores its applications in medicinal chemistry. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their work.

Introduction: Strategic Importance in Synthesis

5-Chloro-2-isopropoxybenzaldehyde is an aromatic aldehyde characterized by a chlorine atom and an isopropoxy group attached to the benzaldehyde framework.[2] Its structure is particularly valuable in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. The aldehyde group is a versatile functional handle for various transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions, including aldol and Wittig reactions. The chloro and isopropoxy substituents modulate the electronic properties of the aromatic ring and provide steric influence, which can be strategically exploited in the design of target molecules. This compound's utility is most pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a crucial building block for novel therapeutic agents and pesticides.[1]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 5-Chloro-2-isopropoxybenzaldehyde is paramount for its safe handling and effective use in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 28396-34-1 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |

| Molecular Weight | 198.64 g/mol | [2] |

| IUPAC Name | 5-chloro-2-propan-2-yloxybenzaldehyde | [2] |

| SMILES | CC(C)OC1=C(C=C(C=C1)Cl)C=O | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 287.4 °C at 760 mmHg | [1] |

| Density | 1.165 g/cm³ | [1] |

| Flash Point | 119.5 °C | [1] |

| Refractive Index | 1.543 | [1] |

Safety and Handling

5-Chloro-2-isopropoxybenzaldehyde is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Purification

The most common and efficient method for the synthesis of 5-Chloro-2-isopropoxybenzaldehyde is the Williamson ether synthesis, which involves the reaction of 5-chlorosalicylaldehyde with an isopropyl halide in the presence of a base.[3]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[3] The phenolic hydroxyl group of 5-chlorosalicylaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.

Caption: Williamson ether synthesis of 5-Chloro-2-isopropoxybenzaldehyde.

Experimental Protocol: Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of 5-Chloro-2-isopropoxybenzaldehyde.

Materials:

-

5-Chlorosalicylaldehyde

-

2-Bromopropane (or 2-iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 5-chlorosalicylaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 5-Chloro-2-isopropoxybenzaldehyde can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

The identity and purity of the synthesized 5-Chloro-2-isopropoxybenzaldehyde should be confirmed using standard analytical techniques.

Caption: Analytical workflow for 5-Chloro-2-isopropoxybenzaldehyde.

Spectroscopic Data (Predicted)

While experimental spectra are ideal, the following are predicted ¹H and ¹³C NMR chemical shifts based on the structure and data from similar compounds.

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.4 ppm (s, 1H, -CHO)

-

δ ~7.8 ppm (d, 1H, Ar-H)

-

δ ~7.5 ppm (dd, 1H, Ar-H)

-

δ ~7.0 ppm (d, 1H, Ar-H)

-

δ ~4.7 ppm (sept, 1H, -OCH(CH₃)₂)

-

δ ~1.4 ppm (d, 6H, -OCH(CH₃)₂)

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~189 ppm (C=O)

-

δ ~160 ppm (C-O)

-

δ ~135 ppm (C-Cl)

-

δ ~125-130 ppm (Ar-C)

-

δ ~115 ppm (Ar-C)

-

δ ~72 ppm (-OCH(CH₃)₂)

-

δ ~22 ppm (-OCH(CH₃)₂)

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-Chloro-2-isopropoxybenzaldehyde make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of the chloro and isopropoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Role as a Synthetic Intermediate:

-

Scaffold for Heterocyclic Synthesis: The aldehyde functionality can be used to construct a wide range of heterocyclic rings, which are prevalent in many drug molecules.

-

Precursor for Schiff Bases: Reaction with primary amines yields Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

-

Synthesis of Chalcones: Condensation with acetophenones leads to the formation of chalcones, a class of compounds with diverse pharmacological activities.

Conclusion

5-Chloro-2-isopropoxybenzaldehyde is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex and biologically active molecules. This guide provides a solid foundation for its synthesis, purification, and characterization, empowering scientists to leverage its full potential in their synthetic endeavors.

References

-

The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (URL: [Link])

-

5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem. (URL: [Link])

-

2,2'-DICHLORO-α,α'-EPOXYBIBENZYL - Organic Syntheses Procedure. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

A divergent intermediate strategy yields biologically diverse pseudo-natural products - NIH. (URL: [Link])

-

The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. (URL: [Link])

-

Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC - NIH. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

physical properties of 5-Chloro-2-isopropoxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-isopropoxybenzaldehyde

Introduction

5-Chloro-2-isopropoxybenzaldehyde is an aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. As a substituted benzaldehyde, its unique arrangement of a chloro group, an isopropoxy group, and an aldehyde function on a benzene ring makes it a versatile intermediate for the synthesis of more complex molecular architectures. Understanding its core physical and chemical properties is paramount for its effective use, from designing reaction conditions and ensuring purification efficiency to guaranteeing safe handling and storage. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and safety protocols, to support professionals in research and drug development.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 5-Chloro-2-isopropoxybenzaldehyde is identified by its unique structural and naming conventions.

-

IUPAC Name: 5-chloro-2-(propan-2-yloxy)benzaldehyde[1]

-

CAS Number: 28396-34-1[1]

-

Molecular Formula: C₁₀H₁₁ClO₂[1]

-

Molecular Weight: 198.64 g/mol [1]

-

Canonical SMILES: CC(C)OC1=C(C=C(C=C1)Cl)C=O[1]

The structure consists of a benzaldehyde core with a chlorine atom at the C5 position and an isopropoxy group at the C2 position, ortho to the aldehyde. This substitution pattern dictates its electronic properties and reactivity.

Caption: 2D Structure of 5-Chloro-2-isopropoxybenzaldehyde.

Section 2: Core Physical Properties

The physical properties of a compound are critical for determining its appropriate handling, purification methods (such as distillation or recrystallization), and solvent selection for reactions.

| Property | Value | Source(s) |

| Physical State | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | Inferred from related compounds |

| Boiling Point | 287.4°C at 760 mmHg | [2] |

| Flash Point | 119.5°C | [2] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

The high boiling point is characteristic of aromatic aldehydes of this molecular weight. The XLogP3 value of 2.8 indicates moderate lipophilicity, suggesting good solubility in many common organic solvents like ethers, esters, and halogenated hydrocarbons, and poor solubility in water.

Section 3: Methodologies for Property Determination

The trustworthiness of physical data relies on validated experimental protocols. The following outlines standard methodologies for characterizing a novel or synthesized compound like 5-Chloro-2-isopropoxybenzaldehyde.

Experimental Workflow

The characterization of a new chemical entity follows a logical progression from basic identity confirmation to detailed physical analysis.

Sources

An In-Depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 5-Chloro-2-isopropoxybenzaldehyde. We will delve into its fundamental properties, synthesis, characterization, reactivity, and its application as a versatile building block in the synthesis of complex organic molecules.

Core Molecular Identity and Physicochemical Properties

5-Chloro-2-isopropoxybenzaldehyde is a disubstituted benzaldehyde derivative. The strategic placement of a chloro group at the 5-position and an isopropoxy group at the 2-position makes it a valuable and stable intermediate for further chemical modifications. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating, sterically bulky isopropoxy group, creates a unique electronic and steric environment that influences its reactivity.

Quantitative data and molecular identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-2-(propan-2-yloxy)benzaldehyde | [1] |

| CAS Number | 28396-34-1 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.64 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Cl)C=O | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 287.4 °C at 760 mmHg | N/A |

| Density | 1.165 g/cm³ | N/A |

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient laboratory-scale synthesis of 5-Chloro-2-isopropoxybenzaldehyde is achieved via the Williamson ether synthesis. This venerable Sₙ2 reaction provides a reliable method for forming the ether linkage.

Rationale of the Synthetic Route

The synthesis begins with 5-chlorosalicylaldehyde. The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then attacks an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane, displacing the halide leaving group to form the desired ether. The choice of a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is critical to ensure complete deprotonation of the phenol without interfering with the aldehyde functionality. An aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 5-Chloro-2-isopropoxybenzaldehyde.

Detailed Experimental Protocol

-

Reagents & Equipment : 5-chlorosalicylaldehyde (1 equiv.), 2-bromopropane (1.2 equiv.), anhydrous potassium carbonate (2.0 equiv.), anhydrous dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-chlorosalicylaldehyde and anhydrous DMF. Begin stirring to dissolve the starting material.

-

Base Addition : Add anhydrous potassium carbonate to the solution. The suspension will become heterogeneous.

-

Alkylating Agent : Add 2-bromopropane to the mixture.

-

Reaction : Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction. Using excess K₂CO₃ ensures the equilibrium is shifted towards the deprotonated phenoxide, maximizing the reaction rate.

-

Work-up : Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined. Self-Validation: This aqueous work-up removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃) from the organic product.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the final product as a light yellow liquid.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted spectroscopic data based on the molecule's structure.

| Technique | Predicted Data |

| ¹H NMR | δ ~10.4 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 4.7 (sept, 1H, -CH(CH₃)₂), 1.4 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ ~189 (CHO), 159 (C-O), 135 (C-Cl), 130 (Ar-C), 126 (Ar-C), 125 (Ar-C), 115 (Ar-C), 72 (-CH(CH₃)₂), 22 (-CH(CH₃)₂) |

| IR (cm⁻¹) | ~2980 (C-H, sp³), ~2870 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1590, 1480 (C=C, aromatic), ~1250 (C-O-C, ether), ~820 (C-Cl) |

| Mass Spec (EI) | M⁺ at m/z 198/200 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), key fragment at m/z 156/158 (loss of C₃H₆) |

Rationale for Predictions:

-

¹H NMR : The aldehyde proton is significantly deshielded. The aromatic protons show distinct splitting patterns based on their coupling with neighbors. The septet for the methine proton and the doublet for the methyl protons are characteristic of an isopropoxy group.

-

¹³C NMR : The carbonyl carbon is the most downfield signal. The carbon attached to the oxygen is also deshielded, while the aliphatic carbons of the isopropyl group are upfield.

-

Mass Spectrometry : The presence of a single chlorine atom will result in a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio, which is a definitive confirmation of its presence.

Chemical Reactivity and Applications in Drug Discovery

The primary locus of reactivity in 5-Chloro-2-isopropoxybenzaldehyde is the aldehyde functional group, making it a versatile precursor for a variety of molecular scaffolds used in medicinal chemistry.[2]

Key Transformations

The aldehyde can undergo several key reactions:

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted benzylamines. This is a cornerstone reaction for building molecular diversity.

-

Condensation Reactions : It readily reacts with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones.[3] These products can be valuable intermediates themselves or the final target molecules with potential biological activity.

-

Oxidation : The aldehyde can be oxidized to the corresponding 5-chloro-2-isopropoxybenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction : The aldehyde can be reduced to 5-chloro-2-isopropoxybenzyl alcohol using mild reducing agents such as sodium borohydride.

Role as a Pharmaceutical Building Block

While not a final drug product itself, this intermediate is valuable for constructing more complex active pharmaceutical ingredients (APIs). The substituted phenyl ring serves as a rigid scaffold onto which other pharmacophoric features can be installed. Its derivatives have been explored in various contexts, including the synthesis of novel benzamide and benzoxazole structures with potential biological activities.[4][5] The combination of lipophilic (isopropoxy, chloro) and reactive (aldehyde) groups makes it an attractive starting point for library synthesis in lead discovery campaigns.

Visualized Reactivity Pathways

Caption: Key reaction pathways for 5-Chloro-2-isopropoxybenzaldehyde.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 5-Chloro-2-isopropoxybenzaldehyde is paramount to ensure laboratory safety.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards[1]:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended Handling Protocol

-

Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling : Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately.

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde.

References

-

ResearchGate. Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. Available at: [Link]

-

ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Available at: [Link]

-

MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules 2017, 22(12), 2088. Available at: [Link]

-

PubChem. 5-Chloro-2-isopropoxybenzaldehyde. Available at: [Link]

-

ResearchGate. Reaction of aldehyde I with amines. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Isomers of 5-Chloro-2-isopropoxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzaldehydes in Drug Development

Substituted benzaldehydes are a pivotal class of organic compounds, frequently serving as foundational scaffolds in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the reactive aldehyde functionality, which allows for a diverse range of chemical transformations, and the tunable nature of the aromatic ring, where substituent effects can profoundly influence molecular properties and biological activity. The interplay of electronic and steric effects of substituents can dictate binding affinities to biological targets, metabolic stability, and pharmacokinetic profiles.

The target molecule, 5-Chloro-2-isopropoxybenzaldehyde, and its structural isomers are of particular interest due to the presence of a halogen (chloro) and an alkoxy (isopropoxy) group. The chloro group can enhance membrane permeability and metabolic stability, while the isopropoxy group can modulate lipophilicity and participate in hydrogen bonding interactions. The relative positions of these substituents, along with the aldehyde, give rise to a fascinating array of structural isomers, each with potentially unique chemical and biological properties. This guide will delve into the synthesis, characterization, and differentiation of these isomers, providing a technical framework for their exploration in drug discovery programs.

Understanding the Structural Isomerism of 5-Chloro-2-isopropoxybenzaldehyde

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For 5-Chloro-2-isopropoxybenzaldehyde (C₁₀H₁₁ClO₂), we can classify the structural isomers into three main categories:

-

Positional Isomers of the Benzene Ring: These isomers arise from the different possible arrangements of the chloro, isopropoxy, and aldehyde groups on the benzene ring. There are a total of 10 such isomers.

-

Isomers of the Alkoxy Group: In this category, the isopropoxy group is replaced by its straight-chain isomer, the n-propoxy group.

-

Side-Chain Isomers: These isomers feature the chloro and/or aldehyde functionalities attached to the propyl side chain rather than the benzene ring.

The systematic exploration of these isomers is crucial, as even minor changes in substituent placement can lead to significant differences in biological activity.

Figure 1: Categories of structural isomers for C₁₀H₁₁ClO₂.

Synthetic Strategies for Accessing Chloroisopropoxybenzaldehyde Isomers

The synthesis of the various isomers of chloroisopropoxybenzaldehyde typically involves a multi-step approach, often starting from readily available chlorophenols or hydroxybenzaldehydes. The two primary retrosynthetic disconnections involve either the formation of the ether linkage or the introduction of the aldehyde group at a later stage.

Strategy 1: Williamson Ether Synthesis of Chlorohydroxybenzaldehydes

This is a robust and widely employed method for the preparation of aryl ethers. The general workflow involves the deprotonation of a substituted chlorohydroxybenzaldehyde with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide.

Figure 2: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-Chloro-2-isopropoxybenzaldehyde

This protocol is a representative example of the Williamson ether synthesis approach.

-

Starting Material: 5-Chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde).

-

Reagents: Anhydrous potassium carbonate (K₂CO₃), 2-bromopropane, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Procedure: a. To a solution of 5-chloro-2-hydroxybenzaldehyde in the chosen solvent, add an excess of anhydrous potassium carbonate. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ. The use of a solid base simplifies the workup procedure. b. Add 2-bromopropane to the reaction mixture. The amount should be in slight excess to ensure complete conversion of the phenoxide. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The choice of reflux temperature will depend on the solvent used. d. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. e. Remove the solvent from the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Chloro-2-isopropoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetone is chosen because it can solvate the potassium phenoxide, enhancing its nucleophilicity, without participating in the reaction.

-

Base: Anhydrous potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the acidic phenolic proton. The use of a stronger base like sodium hydride (NaH) could also be employed for less reactive systems.

-

Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction between the phenoxide and 2-bromopropane.

Strategy 2: Formylation of Chloro-isopropoxybenzene

An alternative strategy involves the introduction of the aldehyde group onto a pre-formed chloro-isopropoxybenzene ring. Several formylation methods can be employed, with the choice depending on the reactivity of the aromatic ring and the directing effects of the substituents.

-

Vilsmeier-Haack Reaction: This is a mild and efficient method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). The isopropoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The regioselectivity of the formylation will be governed by the combined electronic and steric effects of these two groups.

-

Reimer-Tiemann Reaction: This method is suitable for the ortho-formylation of phenols. While less common for ethers, it can be a viable option if starting from a chlorophenol and performing the etherification after formylation. The reaction involves the use of chloroform and a strong base.

-

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to introduce a formyl group. It is generally applicable to less activated aromatic rings.

Figure 3: General workflow for formylation of a substituted benzene.

Characterization and Differentiation of Isomers

The unambiguous identification and differentiation of the various structural isomers of chloroisopropoxybenzaldehyde rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

-

¹H NMR Spectroscopy:

-

Aldehyde Proton: The proton of the aldehyde group typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. Its chemical shift can be subtly influenced by the electronic effects of the other substituents.

-

Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the benzene ring. The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) allow for the determination of the relative positions of the substituents.

-

Isopropoxy Group Protons: The isopropoxy group gives rise to a characteristic septet (for the CH proton) and a doublet (for the two CH₃ groups). The chemical shifts of these protons can also be affected by their proximity to the other substituents.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carbon of the aldehyde group gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between δ 185 and 200 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The number of signals will correspond to the number of chemically non-equivalent carbons in the ring, providing further confirmation of the substitution pattern.

-

Isopropoxy Group Carbons: The isopropoxy group will show two distinct signals for the CH and CH₃ carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups in a molecule.

-

C=O Stretch: A strong absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde. The exact position of this band can be influenced by the electronic nature of the ring substituents.

-

C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde group.

-

C-O Stretch (Ether): A strong absorption band in the region of 1200-1275 cm⁻¹ (for the aryl-O stretch) and around 1100 cm⁻¹ (for the alkyl-O stretch) indicates the presence of the ether linkage.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.64 g/mol for C₁₀H₁₁ClO₂). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the molecule. Common fragmentation pathways for benzaldehydes include the loss of the formyl group (CHO) and cleavage of the ether bond.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for the separation and purification of isomeric mixtures.

-

Gas Chromatography (GC): Positional isomers often have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. Coupling the GC to a mass spectrometer (GC-MS) allows for the identification of each separated isomer.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a powerful technique for separating isomers based on their differences in polarity.

Tabulated Data for Isomer Comparison

The following tables summarize the expected analytical data for the positional isomers of chloroisopropoxybenzaldehyde on the benzene ring. These values are predictive and may vary slightly depending on the specific experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Positional Isomers

| Isomer | Aldehyde-H | Aromatic-H | Isopropoxy-CH | Isopropoxy-CH₃ |

| 2-Chloro-3-isopropoxy | ~10.3 | 7.2-7.8 | ~4.7 | ~1.4 |

| 2-Chloro-4-isopropoxy | ~10.2 | 6.9-7.9 | ~4.6 | ~1.3 |

| 2-Chloro-5-isopropoxy | ~10.3 | 7.0-7.8 | ~4.6 | ~1.3 |

| 2-Chloro-6-isopropoxy | ~10.4 | 7.0-7.5 | ~4.5 | ~1.4 |

| 3-Chloro-2-isopropoxy | ~10.4 | 7.1-7.7 | ~4.7 | ~1.4 |

| 3-Chloro-4-isopropoxy | ~10.2 | 7.0-8.0 | ~4.7 | ~1.4 |

| 3-Chloro-5-isopropoxy | ~10.1 | 7.5-7.8 | ~4.7 | ~1.4 |

| 4-Chloro-2-isopropoxy | ~10.4 | 7.0-7.8 | ~4.6 | ~1.3 |

| 4-Chloro-3-isopropoxy | ~10.1 | 7.3-7.9 | ~4.8 | ~1.4 |

| 5-Chloro-2-isopropoxy | ~10.4 | 7.0-7.8 | ~4.7 | ~1.4 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Positional Isomers

| Isomer | C=O | Aromatic-C | Isopropoxy-CH | Isopropoxy-CH₃ |

| 2-Chloro-3-isopropoxy | ~189 | 115-160 | ~72 | ~22 |

| 2-Chloro-4-isopropoxy | ~190 | 115-163 | ~71 | ~22 |

| 2-Chloro-5-isopropoxy | ~189 | 115-160 | ~71 | ~22 |

| 2-Chloro-6-isopropoxy | ~190 | 120-162 | ~72 | ~22 |

| 3-Chloro-2-isopropoxy | ~191 | 115-158 | ~72 | ~22 |

| 3-Chloro-4-isopropoxy | ~190 | 113-162 | ~72 | ~22 |

| 3-Chloro-5-isopropoxy | ~191 | 120-158 | ~71 | ~22 |

| 4-Chloro-2-isopropoxy | ~190 | 115-162 | ~71 | ~22 |

| 4-Chloro-3-isopropoxy | ~190 | 115-160 | ~72 | ~22 |

| 5-Chloro-2-isopropoxy | ~190 | 115-161 | ~71 | ~22 |

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Positional Isomers

| Isomer | C=O Stretch | C-O Stretch (Aryl) | C-Cl Stretch |

| All Isomers | 1680-1715 | 1200-1275 | 600-800 |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural isomers of 5-Chloro-2-isopropoxybenzaldehyde, with a focus on their synthesis and analytical characterization. The synthetic strategies outlined, primarily the Williamson ether synthesis and various formylation reactions, offer versatile pathways to access this diverse set of molecules. The detailed discussion of NMR, IR, and mass spectrometry, supplemented with predictive data, provides a robust framework for the unambiguous identification and differentiation of these isomers.

For researchers and drug development professionals, the systematic exploration of this isomeric library holds significant potential. The subtle variations in electronic and steric properties across the different isomers can translate into marked differences in biological activity, selectivity, and pharmacokinetic profiles. Future work in this area should focus on the parallel synthesis of these isomers to enable high-throughput screening against a range of biological targets. Furthermore, quantitative structure-activity relationship (QSAR) studies on this well-defined set of isomers could provide valuable insights into the key molecular features that govern their biological function, thereby guiding the design of next-generation therapeutic agents.

References

-

Organic Syntheses. An annual publication of detailed and checked procedures for the synthesis of organic compounds. ([Link])

-

PubChem. A public database of chemical molecules and their activities against biological assays. ([Link])

-

Reaxys. A comprehensive database of chemical reactions, substances, and properties. ([Link])

-

Journal of Organic Chemistry. A peer-reviewed scientific journal for original contributions of fundamental research in all branches of the theory and practice of organic chemistry. ([Link])

-

Tetrahedron Letters. A weekly international journal for the rapid publication of original research in organic chemistry. ([Link])

5-Chloro-2-isopropoxybenzaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxybenzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. The document details its chemical identity, including its IUPAC name and various synonyms, and presents a consolidated summary of its physicochemical properties. A core focus is placed on a validated synthetic protocol via Williamson ether synthesis, offering a step-by-step methodology and explaining the underlying mechanistic principles for researchers. Furthermore, this guide explores the compound's significant potential in drug discovery and agrochemical development, primarily as a versatile scaffold for generating novel bioactive compounds such as Schiff bases and other heterocyclic systems. The guide concludes with a critical summary of its safety and handling profile, grounded in established GHS classifications, to ensure its responsible use in a laboratory setting.

Chemical Identification

5-Chloro-2-isopropoxybenzaldehyde is an aromatic aldehyde characterized by a chlorine atom and an isopropoxy group substituted on the benzene ring. This substitution pattern makes it a valuable and reactive building block in organic synthesis. Its formal identification details are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-2-(propan-2-yloxy)benzaldehyde | |

| Common Synonyms | 5-Chloro-2-isopropoxybenzaldehyde; 5-Chloro-2-isopropoxy-benzaldehyde; 2-Isopropoxy-5-chlorobenzaldehyde | |

| CAS Number | 28396-34-1 | |

| Molecular Formula | C₁₀H₁₁ClO₂ | |

| Molecular Weight | 198.64 g/mol | |

| SMILES | CC(C)OC1=C(C=C(C=C1)Cl)C=O | |

| InChIKey | VILJSXLMSJSWNL-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of 5-Chloro-2-isopropoxybenzaldehyde determine its behavior in reactions and its handling requirements. It is typically a colorless liquid used widely in the synthesis of pharmaceuticals and agrochemicals.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 287.4°C at 760 mmHg | |

| Density | 1.165 g/cm³ | |

| Flash Point | 119.5°C | |

| Vapor Pressure | 0.00249 mmHg at 25°C | |

| Refractive Index | 1.543 | |

| XLogP3-AA | 2.8 | |

| Topological Polar Surface Area | 26.3 Ų |

Synthesis and Mechanistic Insights

The most direct and widely employed method for preparing 5-Chloro-2-isopropoxybenzaldehyde is through the Williamson ether synthesis. This reaction pathway involves the O-alkylation of a phenol, in this case, 5-Chlorosalicylaldehyde (5-chloro-2-hydroxybenzaldehyde), with an isopropyl halide.

Synthetic Rationale and Experimental Protocol

The underlying principle is the deprotonation of the acidic phenolic hydroxyl group on 5-Chlorosalicylaldehyde by a mild base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane) in a classic Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chlorosalicylaldehyde (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 10 volumes).

-

Initiation of Reaction: Begin vigorous stirring of the suspension. Add 2-bromopropane (or 2-iodopropane, 1.2 equivalents) to the mixture using a dropping funnel.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain it at this temperature under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of the solvent. Pour the filtrate into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure 5-Chloro-2-isopropoxybenzaldehyde.

Mechanistic Causality

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would cause side reactions with the aldehyde or the alkyl halide.

-

Solvent Selection: A polar aprotic solvent like DMF or acetone is crucial. It effectively dissolves the reactants and stabilizes the intermediate phenoxide ion without participating in the reaction (i.e., it does not have acidic protons that could interfere with the base).

-

Reaction Mechanism: The formation of the phenoxide ion creates a potent nucleophile that subsequently attacks the secondary carbon of the 2-bromopropane. This proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if a chiral electrophile were used, though in this case, the isopropyl group is achiral.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of 5-Chloro-2-isopropoxybenzaldehyde.

Applications in Research and Drug Development

5-Chloro-2-isopropoxybenzaldehyde is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecular architectures. Its utility stems from the reactive aldehyde group and the specific substitution pattern on the aromatic ring.

-

Core Scaffold for Bioactive Molecules: The compound serves as a foundational building block for synthesizing derivatives with potential pharmacological activity. Substituted benzaldehydes are precursors to a wide range of bioactive molecules, including stilbenes and chalcones, which have been investigated for antioxidant, anti-inflammatory, and anticancer properties.

-

Synthesis of Schiff Bases: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These structures are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor effects, making them a focal point in medicinal chemistry.

-

Intermediate in Agrochemicals: Beyond pharmaceuticals, this molecule is an important intermediate in the development of new agrochemicals, where precise molecular structures are required to achieve targeted herbicidal or pesticidal activity.

-

Precursor for Heterocyclic Chemistry: The aldehyde can participate in various cyclization reactions to form heterocyclic compounds, which are a cornerstone of modern drug discovery.

Safety and Hazard Profile

As a reactive chemical intermediate, proper handling of 5-Chloro-2-isopropoxybenzaldehyde is essential to ensure laboratory safety. The compound's hazard profile is summarized by its GHS classifications.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Chloro-2-isopropoxybenzaldehyde is a strategically important organic compound whose value lies in its role as a versatile synthetic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and reactive functional group make it an indispensable tool for researchers in medicinal chemistry, drug discovery, and agrochemical science. A thorough understanding of its chemical behavior and safety profile, as outlined in this guide, is paramount for leveraging its full potential in the development of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 5-Chlorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]

-

Journal of Scientific Research. (2021). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Retrieved from [Link]

- Carl

Methodological & Application

Application Notes and Protocols for the Wittig Reaction with 5-Chloro-2-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Substituted Stilbenes

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and versatile construction of carbon-carbon double bonds.[1] This powerful olefination method transforms aldehydes and ketones into alkenes, offering a high degree of control over the location of the newly formed double bond.[2][3] This application note provides a detailed guide for utilizing 5-Chloro-2-isopropoxybenzaldehyde in Wittig reactions to synthesize substituted stilbene derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[4]

The presence of the chloro and isopropoxy substituents on the benzaldehyde ring introduces electronic and steric factors that influence the reactivity of the carbonyl group and the stereochemical outcome of the reaction. This guide will delve into the mechanistic nuances, provide detailed experimental protocols, and offer insights into optimizing the reaction for the successful synthesis of 2-isopropoxy-5-chlorostilbene derivatives.

Mechanistic Overview: The Wittig Reaction Pathway

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1][5] The reaction is driven by the formation of a very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

The generally accepted mechanism involves the following key steps:[5]

-

Ylide Formation: A phosphonium salt, typically prepared from the SN2 reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form a phosphorus ylide.[1]

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 5-Chloro-2-isopropoxybenzaldehyde.[5]

-

Oxaphosphetane Intermediate: This attack leads to the formation of a cyclic intermediate called an oxaphosphetane.[5]

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene (the substituted stilbene) and triphenylphosphine oxide.[5]

The stereoselectivity of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Stabilized ylides (containing an electron-withdrawing group on the ylide carbon) generally favor the formation of the (E)-alkene (trans-stilbene), while non-stabilized ylides (with alkyl or aryl groups on the ylide carbon) tend to produce the (Z)-alkene (cis-stilbene) as the major product.[5]

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides a detailed protocol for a typical Wittig reaction between 5-Chloro-2-isopropoxybenzaldehyde and a non-stabilized ylide, benzyltriphenylphosphonium ylide, generated in situ.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Example Mass/Volume |

| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 428 mg |

| 5-Chloro-2-isopropoxybenzaldehyde | 198.64 | 1.0 | 199 mg |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | 48 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |

| Saturated aqueous NH₄Cl solution | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

| Hexanes | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

Step-by-Step Protocol

I. Ylide Generation (in situ)

-

Under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous THF (10 mL) to the flask and stir the suspension.

-

Carefully add sodium hydride (60% dispersion in oil, 1.2 mmol, 48 mg) portion-wise to the stirred suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep orange or red color of the ylide indicates its successful generation.

II. Wittig Reaction

-

Dissolve 5-Chloro-2-isopropoxybenzaldehyde (1.0 mmol, 199 mg) in anhydrous THF (5 mL) in a separate dry flask under an inert atmosphere.

-

Slowly add the solution of the aldehyde to the ylide solution at room temperature via a syringe or dropping funnel.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

III. Work-up and Purification

-

After the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired stilbene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.[2]

Caption: Experimental workflow for the Wittig reaction.

Key Considerations and Best Practices

-

Reagent Purity: The use of dry solvents and reagents is crucial for the success of the Wittig reaction, especially when using strong bases like sodium hydride or n-butyllithium.[1]

-

Base Selection: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like NaH, n-BuLi, or NaNH₂ are required.[1] For stabilized ylides, weaker bases such as carbonates or hydroxides can be employed.[6]

-

Influence of Substituents: The electron-donating isopropoxy group at the ortho position may slightly decrease the reactivity of the aldehyde's carbonyl group. The electron-withdrawing chloro group at the para position will have an opposing electronic effect. The steric bulk of the ortho-isopropoxy group can also influence the approach of the ylide and may affect the E/Z ratio of the product.

-

Stereoselectivity: When using a non-stabilized ylide like benzyltriphenylphosphonium ylide, the (Z)-stilbene is often the major product. The E/Z ratio can be influenced by reaction conditions such as the solvent, temperature, and the presence of salts. For preferential synthesis of the (E)-isomer, the Horner-Wadsworth-Emmons reaction is a highly effective alternative.[7]

-

Purification: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging. Column chromatography is the most common method.[2] In some cases, crystallization can also be effective if there is a significant difference in solubility between the product and the byproduct.

Data Summary

The following table provides a general overview of typical reaction parameters and expected outcomes for the Wittig reaction of substituted benzaldehydes. The specific values for 5-Chloro-2-isopropoxybenzaldehyde may vary and require experimental optimization.

| Parameter | Typical Conditions | Expected Outcome |

| Ylide Type | Non-stabilized (e.g., from benzyltriphenylphosphonium chloride) | Predominantly (Z)-alkene. |

| Stabilized (e.g., from (carbethoxymethylene)triphenylphosphorane) | Predominantly (E)-alkene. | |

| Base | NaH, n-BuLi, NaNH₂, KHMDS | Effective for non-stabilized ylides. |

| NaOEt, K₂CO₃, NaOH | Suitable for stabilized ylides. | |

| Solvent | THF, Diethyl ether, DMSO, DMF | Aprotic solvents are generally preferred. |

| Temperature | 0 °C to room temperature | Milder conditions often favor higher Z-selectivity with non-stabilized ylides. |

| Reaction Time | 2 - 24 hours | Monitored by TLC. |

| Yield | 60 - 95% | Highly dependent on substrate and reaction conditions. |

Conclusion

The Wittig reaction is a highly effective method for the synthesis of 2-isopropoxy-5-chlorostilbene derivatives from 5-Chloro-2-isopropoxybenzaldehyde. By carefully selecting the appropriate Wittig reagent and optimizing the reaction conditions, researchers can achieve good yields and control the stereochemical outcome of the reaction. The protocols and considerations outlined in this application note provide a solid foundation for the successful application of this important transformation in the synthesis of novel molecules for drug discovery and materials science.

References

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Nerz, J. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig - Common Conditions. Retrieved from [Link]

-

YouTube. (2014, February 24). Wittig Reaction - Cis Stilbene 003 [Video]. [Link]

-

LibreTexts Chemistry. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Wittig reagents. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. youtube.com [youtube.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: The Reaction of 5-Chloro-2-isopropoxybenzaldehyde with Amines in Organic Synthesis and Drug Discovery

Introduction: Unveiling the Synthetic Potential of a Versatile Benzaldehyde Derivative

5-Chloro-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in modern organic synthesis, particularly in the construction of novel molecular architectures for drug discovery and materials science. Its unique substitution pattern—a chloro group at the 5-position and an isopropoxy group at the 2-position—imparts specific electronic and steric properties that influence its reactivity and the biological activity of its derivatives. The isopropoxy group, for instance, can act as a bioisosteric replacement for other functionalities, potentially improving a drug candidate's pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of the reaction of 5-Chloro-2-isopropoxybenzaldehyde with amines, focusing on the synthesis of Schiff bases and their subsequent reduction to N-substituted benzylamines. These products are of significant interest due to the prevalence of the N-benzylamine scaffold in a wide range of biologically active compounds, including those with anticancer and anti-inflammatory properties.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for synthesizing and characterizing these important classes of molecules.

Core Reactions and Mechanistic Insights

The primary reaction of 5-Chloro-2-isopropoxybenzaldehyde with primary amines is a condensation reaction that leads to the formation of a Schiff base, also known as an imine. This reaction is a cornerstone of organic chemistry and proceeds through a nucleophilic addition-elimination mechanism.

Part 1: Schiff Base Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that is typically catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is then driven to completion by the acid- or base-catalyzed elimination of a water molecule to form the stable imine product.

Mechanism of Schiff Base Formation

Caption: General workflow for the reductive amination of 5-Chloro-2-isopropoxybenzaldehyde.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative Schiff base and its subsequent reduction to the corresponding N-substituted benzylamine.

Protocol 1: Synthesis of N-(5-chloro-2-isopropoxybenzylidene)aniline (Schiff Base)

This protocol details the synthesis of a Schiff base from 5-Chloro-2-isopropoxybenzaldehyde and aniline.

Materials:

-

5-Chloro-2-isopropoxybenzaldehyde

-

Aniline

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Chloro-2-isopropoxybenzaldehyde (1.0 eq) in absolute ethanol (approximately 10 mL per gram of aldehyde).

-

Addition of Amine: To this stirring solution, add aniline (1.0 eq) dropwise at room temperature.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure N-(5-chloro-2-isopropoxybenzylidene)aniline.

Protocol 2: Reductive Amination to Synthesize N-(5-chloro-2-isopropoxybenzyl)aniline

This protocol describes the one-pot synthesis of the secondary amine via reductive amination.

Materials:

-

5-Chloro-2-isopropoxybenzaldehyde

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Chloro-2-isopropoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine: Add aniline (1.0 eq) to the solution and stir for 30 minutes at room temperature to allow for the formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reaction rate.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 4-12 hours. Monitor the progress by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-(5-chloro-2-isopropoxybenzyl)aniline.

Characterization of Products

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following tables provide expected spectroscopic data for the starting material and the products based on analogous compounds reported in the literature. [6][7][8] Table 1: Physicochemical and Safety Data for 5-Chloro-2-isopropoxybenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO₂ | |

| Molecular Weight | 198.64 g/mol | |

| Appearance | Solid | |

| Safety Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |

Table 2: Representative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 5-Chloro-2-isopropoxybenzaldehyde | ~10.4 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.7 (sept, 1H, OCH), ~1.4 (d, 6H, CH₃) | ~189 (CHO), ~158 (C-O), ~135, ~129, ~128, ~125, ~115 (Ar-C), ~72 (OCH), ~22 (CH₃) | ~1680 (C=O), ~1250 (C-O) | [M]+ calculated for C₁₀H₁₁ClO₂: 198.04 |

| N-(5-chloro-2-isopropoxybenzylidene)aniline | ~8.5 (s, 1H, CH=N), ~7.9-7.2 (m, 8H, Ar-H), ~4.7 (sept, 1H, OCH), ~1.4 (d, 6H, CH₃) | ~160 (CH=N), ~157 (C-O), ~152, ~136, ~130, ~129, ~126, ~121, ~115 (Ar-C), ~71 (OCH), ~22 (CH₃) | ~1625 (C=N) | [M]+ calculated for C₁₆H₁₆ClNO: 273.09 |

| N-(5-chloro-2-isopropoxybenzyl)aniline | ~7.3-6.7 (m, 8H, Ar-H), ~4.6 (sept, 1H, OCH), ~4.3 (s, 2H, CH₂), ~3.9 (br s, 1H, NH), ~1.3 (d, 6H, CH₃) | ~153 (C-O), ~148, ~139, ~129, ~128, ~127, ~117, ~113, ~112 (Ar-C), ~71 (OCH), ~48 (CH₂), ~22 (CH₃) | ~3400 (N-H) | [M]+ calculated for C₁₆H₁₈ClNO: 275.11 |

Applications in Drug Development

The N-benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The derivatives of 5-Chloro-2-isopropoxybenzaldehyde are of particular interest for several reasons:

-

Anticancer and Anti-inflammatory Potential: Structurally related N-benzylamine and salicylamide derivatives have demonstrated significant anticancer and anti-inflammatory activities. [3][5]The 5-chloro-2-alkoxy-N-benzylamine core can be further elaborated to target specific enzymes or receptors involved in cancer and inflammation pathways.

-

Modulation of Physicochemical Properties: The isopropoxy group can enhance the lipophilicity of a molecule compared to a hydroxyl group, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a key consideration in the design of centrally active drugs.

-

Bioisosterism: The isopropoxy group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile. [1][2] The synthetic routes outlined in this guide provide a robust platform for the generation of diverse libraries of N-substituted 5-chloro-2-isopropoxybenzylamines for screening in various biological assays.

Conclusion

The reaction of 5-Chloro-2-isopropoxybenzaldehyde with amines offers a straightforward and versatile approach to the synthesis of Schiff bases and N-substituted benzylamines. These compounds are valuable intermediates and potential drug candidates in their own right. The protocols and data presented in this guide are intended to empower researchers to explore the full synthetic and medicinal potential of this important class of molecules. By understanding the underlying reaction mechanisms and leveraging the provided experimental procedures, scientists can efficiently generate and characterize novel compounds for a wide range of applications in drug discovery and beyond.

References

-

El-Sayed, M. A., et al. (2020). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

-

Ienașcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

PubChem. (n.d.). 5-Chloro-2-isopropoxybenzaldehyde. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Singh, P., et al. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. PubMed. [Link]

-

Teli, M. K., & Shah, P. (2017). Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. [Link]

-

Thomas, R., et al. (2012). Structural and Biological Activity Study of (E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Semantic Scholar. [Link]

-

Zendy. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

-

Zhang, Y., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Fatahala, S. S., et al. (2024). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. [Link]

-

Kumar, D., & Kumar, N. (2016). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. PubMed. [Link]

-

Drug Design. (n.d.). Bioisosterism. [Link]

-

Ienaşcu, I. M. C., et al. (2008). Synthesis and characterisation of some N-substituted amides in 5-chloro-2-hydroxy-benzoic acid series. ResearchGate. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Beilstein Journals. (n.d.). Supporting Information Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene Experimental and c. [Link]

-

ResearchGate. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Scale-Up Synthesis of 5-Chloro-2-isopropoxybenzaldehyde: An Application Note and Protocol

Introduction

5-Chloro-2-isopropoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted benzaldehyde, is a versatile scaffold for the development of novel bioactive molecules. The reliable and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development. This application note provides a comprehensive guide to the scale-up synthesis of 5-Chloro-2-isopropoxybenzaldehyde, detailing a robust protocol based on the Williamson ether synthesis, along with methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Reaction Scheme and Mechanism

The synthesis of 5-Chloro-2-isopropoxybenzaldehyde is achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary or secondary alkyl halide.[1] In this specific application, the hydroxyl group of 5-chlorosalicylaldehyde is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an isopropyl halide, displacing the halide and forming the desired ether linkage.[2]

Reaction:

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenolic hydroxyl group without competing side reactions. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, generating hydrogen gas which bubbles out of the reaction mixture, driving the equilibrium towards the formation of the alkoxide.

Materials and Methods

Materials

| Compound | Formula | MW ( g/mol ) | Supplier | Purity |

| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | 156.57 | Commercially Available | >98% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Commercially Available | 60% |

| Isopropyl Bromide (2-Bromopropane) | C₃H₇Br | 122.99 | Commercially Available | >99% |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially Available | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Commercially Available | Anhydrous |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Prepared in-house | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available | Anhydrous |

| Hexane | C₆H₁₄ | 86.18 | Commercially Available | HPLC Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | HPLC Grade |

Safety Precautions

-

Sodium Hydride: Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon).[3]

-